molecular formula C22H27ClN2O3S B11498419 N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-ethoxy-5-(propan-2-yl)benzenesulfonamide

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-ethoxy-5-(propan-2-yl)benzenesulfonamide

Cat. No.: B11498419
M. Wt: 435.0 g/mol
InChI Key: IEHVEIMGLXOGDQ-UHFFFAOYSA-N
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Description

N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-ETHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives typically involves the cyclization of appropriate precursors. For N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-ETHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE, the process may involve the following steps:

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-ETHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-ETHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis . This mechanism is similar to that of colchicine, a well-known tubulin polymerization inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(7-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-2-ETHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C22H27ClN2O3S

Molecular Weight

435.0 g/mol

IUPAC Name

N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-ethoxy-5-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C22H27ClN2O3S/c1-5-28-20-10-9-16(14(2)3)13-21(20)29(26,27)24-12-11-17-15(4)25-22-18(17)7-6-8-19(22)23/h6-10,13-14,24-25H,5,11-12H2,1-4H3

InChI Key

IEHVEIMGLXOGDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCCC2=C(NC3=C2C=CC=C3Cl)C

Origin of Product

United States

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